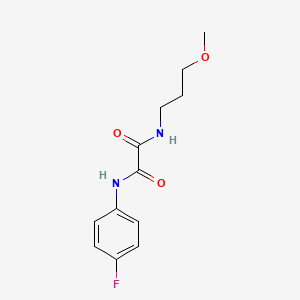

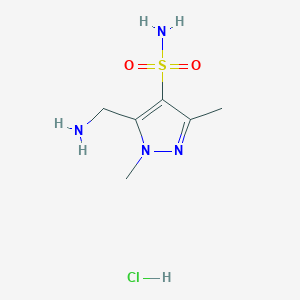

N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide, also known as FPOP, is a small molecule that has gained attention in the scientific community due to its unique properties. FPOP has been used in various research applications, including protein structure analysis and drug discovery.

Scientific Research Applications

Selective Inhibition in Cancer Research

N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide derivatives are explored as selective inhibitors in cancer research. One such example is BMS-777607, a derivative identified as a potent and selective Met kinase inhibitor, showing complete tumor stasis in certain gastric carcinoma models. This compound has advanced into phase I clinical trials due to its promising in vivo efficacy and safety profiles (Schroeder et al., 2009).

Structural and Conformational Analysis

Studies involving oxamide derivatives, closely related to N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide, include structural investigations. For instance, various oxamides stabilized by intramolecular three-center hydrogen bonding have been analyzed for their molecular structures and preferred conformations in solution (Martínez-Martínez et al., 1998).

Molecular Interactions and Complexes

Research into the molecular interactions and complexes involving oxamide derivatives provides insights into their potential applications. For example, bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide have been synthesized and characterized. These compounds exhibit interesting reactivities towards DNA and proteins, alongside in vitro cytotoxic activities, suggesting potential applications in anticancer research (Li et al., 2012).

Fluorescent and Electrochromic Applications

The potential application in fluorescent and electrochromic materials has been explored. For instance, compounds with bis(diphenylamino)-fluorene units, similar to the oxamide derivatives, exhibit reversible electrochromic characteristics and strong fluorescence, indicating their potential use in materials science (Sun et al., 2016).

Analysis of Binding and Interaction Patterns

The binding and interaction patterns of N-arylpyrazinecarboxamides, closely related to N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide, have been studied. This research provides insights into the hydrogen bonding and pi-stacking interactions, which are crucial for understanding the molecular behavior of such compounds (Wardell et al., 2008).

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-18-8-2-7-14-11(16)12(17)15-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPQXYJLOPNQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2371811.png)

![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371813.png)

![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)

![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2371818.png)

![ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2371820.png)

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)

![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)

![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)